Regioisomeric Differentiation: Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate vs. Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate in CETP Inhibitor Synthesis
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a validated reactant for the synthesis of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives as cholesteryl ester transfer protein (CETP) inhibitors, a synthetic pathway that is dependent on the 2-carboxylate ester position . In contrast, its regioisomer, Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1), has been reported in the context of HDAC enzyme inhibition and histone acetylation studies, demonstrating a completely divergent biological and synthetic utility profile . This positional isomerism fundamentally alters the compound's reactivity and the resulting pharmacophore of its derivatives.
| Evidence Dimension | Synthetic utility and downstream biological target of derived analogs |
|---|---|
| Target Compound Data | Validated reactant for CETP inhibitor synthesis (N,N-disubstituted-4-arylthiazole-2-methylamine derivatives) |
| Comparator Or Baseline | Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1) utilized for HDAC inhibition studies |
| Quantified Difference | Qualitative divergence in target pathway; 2-carboxylate vs. 4-carboxylate directs synthesis toward CETP vs. HDAC pharmacophores |
| Conditions | Based on reported synthetic utility and biological target pathways |
Why This Matters
Procurement of the incorrect regioisomer will lead to synthesis of the wrong chemical series, invalidating SAR studies and causing significant project delays.
